molecular formula C9H7ClF3N B12312111 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine

Katalognummer: B12312111
Molekulargewicht: 221.60 g/mol
InChI-Schlüssel: HUQMXQSVAVAVMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a cyclopenta[b]pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block . Additionally, the direct introduction of a trifluoromethyl group using trifluoromethyl active species such as trifluoromethyl copper can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is unique due to its cyclopenta[b]pyridine ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. This unique structure enhances its potential for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C9H7ClF3N

Molekulargewicht

221.60 g/mol

IUPAC-Name

2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C9H7ClF3N/c10-8-4-6(9(11,12)13)5-2-1-3-7(5)14-8/h4H,1-3H2

InChI-Schlüssel

HUQMXQSVAVAVMQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)N=C(C=C2C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.